molecular formula C13H20N2O2 B2777957 3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide CAS No. 303132-67-4

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B2777957
CAS No.: 303132-67-4
M. Wt: 236.315
InChI Key: VMCMTWQNLFXIHY-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.3101 This compound is known for its unique structure, which includes a cyclohexyl group, an isoxazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the reaction of cyclohexylamine with 5-methyl-3-isoxazolecarboxylic acid, followed by the formation of the propanamide linkage. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-9-12(15-17-10)14-13(16)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCMTWQNLFXIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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